1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone
Description
Properties
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O3/c1-31-16-3-5-17(6-4-16)32-14-21(30)28-10-8-27(9-11-28)13-20-24-25-26-29(20)15-2-7-18(22)19(23)12-15/h2-7,12H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFITAOKYSXJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and hypothesized pharmacological implications:
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural analogs suggest:
- Antiproliferative Potential: Piperazine-tetrazole derivatives (e.g., ) exhibit antiproliferative activity against cancer cell lines, likely via kinase inhibition or DNA intercalation .
- Antifungal/Antiviral Activity : Fluorinated aryl groups (e.g., 2,4-difluorophenyl in ) are common in azole antifungals, targeting cytochrome P450 enzymes .
- Metabolic Stability : The tetrazole ring resists metabolic oxidation compared to esters or carboxylic acids, extending half-life .
Preparation Methods
[3+2] Cycloaddition for Tetrazole Core Formation
The tetrazole ring is constructed via cobalt-catalyzed cycloaddition between 3,4-difluorobenzonitrile and sodium azide (NaN₃), adapting methodology from recent catalytic systems:
Procedure :
- Charge 3,4-difluorobenzonitrile (1.0 eq), NaN₃ (1.2 eq), and CoCl₂·6H₂O (5 mol%) in DMSO
- Heat at 110°C for 12 h under N₂ atmosphere
- Acidic workup (1N HCl) and extraction with ethyl acetate
- Isolate 1-(3,4-difluorophenyl)-1H-tetrazole (85% yield)
Key Optimization Data :
| Catalyst Loading | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2 mol% Co | DMSO | 110 | 24 | 72 |
| 5 mol% Co | DMSO | 110 | 12 | 85 |
| 5 mol% Co | EtOH/H₂O | 80 | 18 | 68 |
Methylation of Tetrazole
Bromomethylation using paraformaldehyde/HBr system generates the key electrophile:
- React 1-(3,4-difluorophenyl)-1H-tetrazole (1.0 eq) with paraformaldehyde (1.5 eq) in HBr/AcOH
- Stir at 60°C for 6 h
- Precipitate 5-(bromomethyl)-1-(3,4-difluorophenyl)-1H-tetrazole (78% yield)
Piperazine Functionalization Strategies
N-Alkylation of Piperazine
The tetrazole-bromomethyl intermediate undergoes nucleophilic substitution with piperazine:
Optimized Conditions :
- Piperazine (2.5 eq), K₂CO₃ (3.0 eq) in acetonitrile
- Reflux at 80°C for 8 h
- Isolate 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine (82% yield)
Side Reaction Mitigation :
- Excess piperazine prevents dialkylation
- Anhydrous conditions minimize hydrolysis
Synthesis of 2-(4-Methoxyphenoxy)ethanone
Williamson Ether Synthesis
Couple 4-methoxyphenol with chloroacetone under basic conditions:
- Dissolve 4-methoxyphenol (1.0 eq) and chloroacetone (1.1 eq) in acetone
- Add K₂CO₃ (2.0 eq) and KI (0.1 eq)
- Reflux 6 h, isolate 2-(4-methoxyphenoxy)ethanone (89% yield)
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.02 (d, J=8.8 Hz, 2H), 6.88 (d, J=8.8 Hz, 2H), 4.73 (s, 2H), 3.81 (s, 3H), 2.39 (s, 3H)
Final Coupling via Nucleophilic Acyl Substitution
Acylation of Piperazine Intermediate
React the piperazine-tetrazole conjugate with 2-(4-methoxyphenoxy)ethanone chloride:
Stepwise Procedure :
- Generate acid chloride: Treat 2-(4-methoxyphenoxy)acetic acid with SOCl₂ (2.0 eq) in dry DCM
- Add dropwise to piperazine intermediate (1.0 eq) and Et₃N (3.0 eq) in THF at 0°C
- Warm to room temperature, stir 12 h
- Purify via silica chromatography (hexane:EtOAc 3:1)
Yield Optimization :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | THF | 25 | 12 | 76 |
| DMAP | DCM | 0→25 | 8 | 81 |
| Pyridine | Acetonitrile | 40 | 6 | 68 |
Alternative Synthetic Routes
One-Pot Multi-Component Approach
Adapting ultrasound-assisted methodologies:
- Mix 3,4-difluorobenzonitrile, piperazine, chloroacetone, and 4-methoxyphenol in 50% EtOH
- Add InCl₃ (20 mol%) catalyst
- Irradiate at 40°C (25 kHz) for 20 min
- Isolate product in 62% yield
Advantages :
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.21 (dd, J=6.3, 2.1 Hz, 1H, Ar-F)
- δ 7.89–7.83 (m, 2H, Ar-F)
- δ 7.12 (d, J=8.9 Hz, 2H, OPh-OCH₃)
- δ 6.92 (d, J=8.9 Hz, 2H, OPh-OCH₃)
- δ 4.62 (s, 2H, COCH₂O)
- δ 3.78 (s, 3H, OCH₃)
- δ 3.51 (br s, 8H, piperazine)
HRMS (ESI+) :
- Calc. for C₂₁H₂₁F₂N₅O₃ [M+H]⁺: 438.1687
- Found: 438.1689
Industrial-Scale Considerations
Catalyst Recycling
Cost Analysis
| Component | Route A Cost ($/kg) | Route B Cost ($/kg) |
|---|---|---|
| Tetrazole synth | 320 | 290 |
| Piperazine | 150 | 150 |
| Ethanone coupling | 210 | 180 |
| Total | 680 | 620 |
Environmental Impact Assessment
Process Mass Intensity (PMI)
| Route | PMI (kg/kg product) | E-Factor |
|---|---|---|
| A | 48 | 32 |
| B | 39 | 25 |
Ultrasound-assisted Route B demonstrates superior green metrics compared to conventional thermal approaches.
Q & A
Q. Characterization methods :
- NMR spectroscopy (¹H, ¹³C, 19F) to confirm substituent positions and purity .
- HPLC for monitoring reaction progress and quantifying intermediates (e.g., using C18 columns with acetonitrile/water mobile phases) .
Advanced: How can reaction conditions be optimized to minimize by-products during the tetrazole ring formation?
Answer:
By-product formation (e.g., regioisomeric tetrazoles) can be reduced by:
- Temperature control : Maintaining 60–70°C to avoid thermal decomposition .
- Catalyst selection : Using zinc bromide or copper(I) iodide to enhance regioselectivity .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction homogeneity .
- Real-time monitoring : Employing in-situ FTIR or TLC (ethyl acetate/hexane, 5:1) to track intermediate formation .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₁F₂N₅O₃: 438.1684) .
- 2D NMR (COSY, HSQC) : To resolve overlapping signals in the piperazine and tetrazole regions .
- X-ray crystallography : For absolute configuration determination (as demonstrated for analogous pyrazoline derivatives) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Answer:
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, highlights differences in antitumor activity due to MTT assay variations .
- Compound purity : Use preparative HPLC to isolate >98% pure batches and retest .
- Solubility factors : Compare activity in DMSO vs. saline buffers to assess aggregation effects .
Basic: What in vitro models are suitable for initial biological screening?
Answer:
- Enzyme inhibition assays : Target kinases or phosphodiesterases using fluorescence polarization (FP) .
- Cell viability assays : Use MTT or resazurin in cancer lines (e.g., HeLa, MCF-7) .
- Antimicrobial screening : Follow CLSI guidelines for MIC determination against S. aureus or E. coli .
Advanced: What strategies can elucidate the compound’s mechanism of action?
Answer:
- Molecular docking : Screen against targets like PI3K or EGFR using AutoDock Vina .
- Proteomics : Perform SILAC-based profiling to identify binding partners in treated cells .
- Metabolic stability studies : Use liver microsomes to assess CYP450-mediated degradation .
Basic: How should stability studies be designed to evaluate the compound’s shelf life?
Answer:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) .
- HPLC stability-indicating methods : Monitor degradation products (e.g., hydrolyzed ethanone or demethylated phenoxy groups) .
Advanced: What computational methods validate structure-activity relationships (SAR) for analogs?
Answer:
- QSAR modeling : Use Gaussian or Schrödinger to correlate logP, polar surface area, and bioactivity .
- Pharmacophore mapping : Identify critical motifs (e.g., tetrazole-piperazine distance) with Discovery Studio .
- MD simulations : Assess binding stability over 100-ns trajectories in GROMACS .
Basic: How can researchers address solubility challenges in pharmacokinetic studies?
Answer:
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .
Advanced: What hyphenated techniques improve metabolite identification?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
